molecular formula C7H9ClN2O2 B2533529 6-(Aminomethyl)picolinic acid hydrochloride CAS No. 1610028-43-7

6-(Aminomethyl)picolinic acid hydrochloride

Cat. No. B2533529
CAS RN: 1610028-43-7
M. Wt: 188.61
InChI Key: FODQIATUVBXDTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Aminomethyl)picolinic acid hydrochloride, also known as 6-AMPA or 6-AMPAHCl, is an organic compound derived from picolinic acid. It is a white, crystalline solid that is soluble in water and polar organic solvents. 6-AMPAHCl is used in scientific research and has a variety of applications, including as a reagent for the synthesis of other compounds and as a chelating agent for metal ions.

Scientific Research Applications

Antioxidant Activity Analysis

6-(Aminomethyl)picolinic acid hydrochloride plays a role in the study of antioxidants, which are crucial in various scientific fields like food engineering, medicine, and pharmacy. Analytical methods used to determine antioxidant activity, such as the Oxygen Radical Absorption Capacity (ORAC) and the Hydroxyl Radical Antioxidant Capacity (HORAC) tests, rely on chemical reactions that might involve complex formation with compounds like 6-(Aminomethyl)picolinic acid hydrochloride. These methods assess the kinetics or equilibrium state of antioxidant activities, significantly contributing to the understanding and evaluation of antioxidant capacities in complex samples (Munteanu & Apetrei, 2021).

Enhancement of Redox Reactions in Environmental Remediation

In environmental science, particularly in the degradation of organic pollutants in wastewater, the role of redox mediators is pivotal. These mediators, potentially including derivatives of 6-(Aminomethyl)picolinic acid hydrochloride, enhance the efficiency of redox reactions catalyzed by enzymes. This process plays a crucial role in the bioremediation of recalcitrant compounds, showcasing an application in environmental preservation and wastewater treatment technologies (Husain & Husain, 2007).

Zinc Absorption and Metabolism

The compound's involvement in metabolic pathways, particularly in zinc absorption, is another area of interest. 6-(Aminomethyl)picolinic acid hydrochloride, through its picolinic acid component, plays a role in the facilitation of zinc absorption in the human body. This process is crucial for maintaining the balance of trace elements in the body, affecting overall health and the management of conditions related to zinc deficiency (Evans, 2009).

Corrosion Inhibition in Industrial Applications

The compound's application extends to the field of corrosion science, where it might be used as a component of corrosion inhibitors. These inhibitors protect metals and alloys from corrosive environments, ensuring the longevity and reliability of industrial equipment and infrastructure. The study of organic corrosion inhibitors, which could include 6-(Aminomethyl)picolinic acid hydrochloride derivatives, is vital for developing safer, more efficient, and environmentally friendly corrosion protection methods (Goyal et al., 2018).

Mechanism of Action

Target of Action

The primary target of 6-(Aminomethyl)picolinic acid hydrochloride is zinc finger proteins (ZFPs) . ZFPs are involved in various cellular functions, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

6-(Aminomethyl)picolinic acid hydrochloride interacts with its targets by binding to zinc finger proteins. This binding changes their structures and disrupts zinc binding, thereby inhibiting their function .

Biochemical Pathways

It is known that the compound plays a key role in zinc transport . This suggests that it may influence pathways related to zinc metabolism and homeostasis.

Result of Action

The molecular and cellular effects of 6-(Aminomethyl)picolinic acid hydrochloride’s action are largely related to its inhibitory effect on zinc finger proteins. By disrupting the function of these proteins, the compound can inhibit viral replication and packaging . It has been shown to have anti-viral activity in vitro and in vivo .

properties

IUPAC Name

6-(aminomethyl)pyridine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2.ClH/c8-4-5-2-1-3-6(9-5)7(10)11;/h1-3H,4,8H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODQIATUVBXDTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(=O)O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

6-Cyano-pyridine-2-carboxylic acid (compound F2) (250 mg, 1.6 mmol) is dissolved in ethanol (100 mL), concentrated hydrochloric acid (1 mL) and Pd/C (150 mg) are added and the mixture is hydrogenated at 3 bar hydrogen pressure for 6 h. The catalyst is filtered of and the crude product is transferred to the next step without any purification.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mg
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.